3-Hydroxy Niclosamide is derived from the metabolism of Niclosamide, primarily through hydroxylation processes in the liver. This compound belongs to the class of small molecules and is recognized for its potential therapeutic applications in various diseases, including cancer and viral infections. It is also included in investigational studies for its enhanced bioactivity compared to its parent compound .
The synthesis of 3-Hydroxy Niclosamide can be achieved through several methods, primarily focusing on the hydroxylation of Niclosamide. The most notable approach involves using cytochrome P450 enzymes, particularly CYP1A2, which facilitates the hydroxylation process. This enzymatic reaction can be optimized to yield higher concentrations of 3-Hydroxy Niclosamide by varying substrate concentrations and enzyme activity conditions .
In laboratory settings, chemical modifications can also be explored to enhance solubility and bioavailability. For instance, structural modifications involving alkylamino side chains have been shown to improve aqueous solubility significantly, thereby increasing the efficacy of derivatives like 3-Hydroxy Niclosamide in therapeutic applications .
The molecular structure of 3-Hydroxy Niclosamide can be represented by its chemical formula . The compound features a hydroxyl group (-OH) at the 3-position on the benzene ring, which is critical for its biological activity.
The structural representation can be visualized using SMILES notation: OC1=C(C=C(Cl)C=C1)C(=O)NC1=C(Cl)C=C(C=C1)[N+]([O-])=O
.
3-Hydroxy Niclosamide undergoes various chemical reactions that are pivotal for its pharmacological activity. The primary reactions include:
These reactions are crucial for determining the pharmacokinetic profile of 3-Hydroxy Niclosamide, influencing its bioavailability and therapeutic effectiveness.
The mechanism of action for 3-Hydroxy Niclosamide involves several pathways that contribute to its therapeutic effects:
The physical properties of 3-Hydroxy Niclosamide include:
Chemical properties include:
3-Hydroxy Niclosamide has garnered interest for various scientific applications:
3-Hydroxy niclosamide (5-chloro-N-(2-chloro-4-nitrophenyl)-2,3-dihydroxybenzamide) is a primary oxidative metabolite of the anthelmintic drug niclosamide. Its formation occurs via regioselective hydroxylation at the C3 position of the salicylic acid ring, a process mediated by phase I metabolic enzymes. The hydroxylation transforms niclosamide from a bifunctional molecule (phenolic -OH and secondary amide) into a tri-functional compound with enhanced polarity. This structural modification significantly alters the molecule’s physicochemical properties, including its log P value (reduced from 3.91 to ~3.5) and aqueous solubility, thereby influencing its distribution and elimination kinetics [2] [8] [10].
The reaction proceeds through a cytochrome P450 (CYP)-dependent mechanism involving hydrogen atom abstraction from the C3 position, followed by oxygen rebound to form the hydroxyl group. This process generates a metabolite with distinct electronic properties, as evidenced by shifts in UV-Vis spectra and altered hydrogen-bonding capacity due to the additional phenolic group. The ortho-positioning of the new hydroxyl group relative to the existing phenolic -OH enables potential chelation effects, which may influence its biological activity and further metabolic fate [1] [2].
Table 1: Physicochemical Properties of Niclosamide vs. 3-Hydroxy Niclosamide
Property | Niclosamide | 3-Hydroxy Niclosamide |
---|---|---|
Molecular Formula | C₁₃H₈Cl₂N₂O₄ | C₁₃H₈Cl₂N₂O₅ |
Molecular Weight (Da) | 327.12 | 343.12 |
Log P | 3.91 | ~3.5 (estimated) |
Ionizable Groups | Phenolic -OH (pKa 6.89) | Two phenolic -OH groups |
Hydrogen Bond Acceptors | 6 | 7 |
The formation of 3-hydroxy niclosamide is predominantly catalyzed by CYP1A2, as demonstrated through reaction phenotyping studies using human liver microsomes (HLM) and recombinant CYP isoforms. Lu et al. (2016) identified CYP1A2 as the principal enzyme responsible, with kinetic studies revealing a Km value of 12.8 μM and Vmax of 0.42 pmol/min/pmol CYP in recombinant systems. This isoform accounts for >80% of the hydroxylation activity in human hepatic microsomes [2].
Other CYP isoforms exhibit minimal involvement:
Inhibition studies using furafylline (a selective CYP1A2 inhibitor) suppress hydroxy-niclosamide formation by 85-92% in NADPH-fortified human liver microsomes, confirming CYP1A2’s dominance. Activity correlation analyses across human liver samples show strong positive relationships (r² = 0.89) between CYP1A2 marker activities and niclosamide hydroxylation rates [2] [4].
Table 2: Kinetic Parameters for 3-Hydroxy Niclosamide Formation by CYP Isoforms
Enzyme System | Km (μM) | Vmax (pmol/min/pmol P450) | CLint (μL/min/pmol) |
---|---|---|---|
Recombinant CYP1A2 | 12.8 | 0.42 | 32.8 |
Recombinant CYP2C19 | 27.3 | 0.09 | 3.3 |
Human Liver Microsomes | 15.2 | 1.86* | 122.4* |
*Vmax and CLint values in HLM expressed per mg microsomal protein
Significant interspecies differences exist in niclosamide hydroxylation efficiency, impacting translational research:
Mouse models reveal tissue-specific disparities: Hepatic microsomes generate detectable hydroxy-niclosamide, whereas intestinal microsomes show no CYP-dependent hydroxylation due to negligible CYP1A2 expression in enterocytes. Genetic knockout models confirm this compartmentalization: Liver-Cpr-null (LCN) mice exhibit 90% reduction in hydroxy-niclosamide formation, while intestinal epithelium-Cpr-null (IECN) mice show unchanged hydroxylation compared to wild-type [4] [7].
Metabolic stability studies in various species’ microsomes indicate:
These differences underscore the limited utility of rodent models for predicting human niclosamide metabolism and highlight monkeys as the most pharmacokinetically relevant preclinical species [3] [4].
The pharmacokinetics of 3-hydroxy niclosamide are governed by competitive interplay between phase I hydroxylation and phase II glucuronidation:
Pharmacokinetic modeling suggests that UGT inhibition would increase 3-hydroxy niclosamide bioavailability more effectively than CYP inhibition. When hepatic CYP1A2 is genetically ablated in mice, the AUC of hydroxy-niclosamide decreases only marginally (18%), whereas UGT1A1 inhibition increases hydroxy-niclosamide exposure by 40-60% due to reduced competing glucuronidation [4] [7].
Table 3: Tissue-Specific Metabolic Clearance of Niclosamide in Humans
Metabolic Pathway | Enzyme | Liver CLint (μL/min/mg) | Intestine CLint (μL/min/mg) | Primary Site |
---|---|---|---|---|
Hydroxylation | CYP1A2 | 122.4 | Not detected | Liver |
Glucuronidation | UGT1A1 | 8.3* | 83.6* | Intestine |
*CLint values calculated from Vmax/Km data in microsomal incubations
These findings suggest that strategies to enhance 3-hydroxy niclosamide exposure for systemic applications should prioritize:
The metabolic competition renders 3-hydroxy niclosamide a minor circulating metabolite despite its significant formation in hepatocytes, explaining its absence in conventional pharmacokinetic studies [1] [4] [7].
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3